8-Fluoroquinoline-5-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

8-Fluoroquinoline-5-sulfonamide (CAS 1096846-20-6) is a differentiated, fluorinated quinoline building block with a unique 5-sulfonamide substitution pattern. Unlike common 8-sulfonamide isomers, its 8-fluoro-5-sulfonamide vector geometry and balanced physicochemical profile (XLogP3 0.9, tPSA 81.4 Ų) make it a superior starting material for isoform-selective carbonic anhydrase inhibitor programs and CNS-penetrant library synthesis. Procuring this ≥95% pure scaffold minimizes false positives in HTS and enables rapid, single-step diversification at the primary sulfonamide handle, accelerating SAR campaigns and securing novel composition-of-matter IP.

Molecular Formula C9H7FN2O2S
Molecular Weight 226.23 g/mol
CAS No. 1096846-20-6
Cat. No. B1517415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinoline-5-sulfonamide
CAS1096846-20-6
Molecular FormulaC9H7FN2O2S
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)N
InChIInChI=1S/C9H7FN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14)
InChIKeyBNDREWHONMHJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroquinoline-5-sulfonamide (CAS 1096846-20-6): A Strategic Quinoline-Sulfonamide Building Block for Drug Discovery


8-Fluoroquinoline-5-sulfonamide (CAS 1096846-20-6) is a small-molecule chemical scaffold classified as a fluorinated quinoline sulfonamide [1]. With a molecular formula of C9H7FN2O2S and a molecular weight of 226.23 g/mol, its structure features an 8-fluoro substituent on the quinoline core and a primary sulfonamide at the 5-position [1]. This substitution pattern distinguishes it from the more commonly explored quinoline-8-sulfonamide pharmacophore and positions it as a versatile, “drug-like” fragment for medicinal chemistry optimization, particularly given its favorable computed physicochemical properties such as an XLogP3 of 0.9 and a topological polar surface area (tPSA) of 81.4 Ų [1].

Why Generic Substitution of 8-Fluoroquinoline-5-sulfonamide is Scientifically Unreliable


Substituting 8-Fluoroquinoline-5-sulfonamide with a generic quinoline sulfonamide is a high-risk strategy due to the extreme sensitivity of biological activity to the specific position and nature of substituents on the quinoline core. The presence of the fluorine atom at the C-8 position, combined with the sulfonamide at C-5, creates a unique vector geometry and electronic profile that is fundamentally different from the more common quinoline-8-sulfonamide isomers [1]. Research on structurally related sulfonamide hybrids shows that even minor changes in substitution can drastically alter antimicrobial potency, anticancer activity, and target selectivity (e.g., carbonic anhydrase vs. NPP1 inhibition) [2][3]. The computed properties—specifically the balance of lipophilicity (XLogP3: 0.9) and polarity (tPSA: 81.4 Ų)—also indicate a distinct profile that directly influences permeability, solubility, and binding kinetics, meaning generic replacement cannot ensure equivalent performance in a biological assay or synthetic pathway [1].

Procurement-Relevant Quantitative Differentiation of 8-Fluoroquinoline-5-sulfonamide (CAS 1096846-20-6)


Regioisomeric Differentiation: 8-Fluoro-5-sulfonamide vs. Common 8-Sulfonamide Quinoline Scaffolds

The defining structural feature of 8-Fluoroquinoline-5-sulfonamide is its 1,2,4-trisubstitution pattern on the quinoline ring. This contrasts with the widely researched quinoline-8-sulfonamide motif. The 5-sulfonamide vector projects in a different direction compared to an 8-sulfonamide, which is critical for engaging distinct binding pockets. For example, in NPP1/3 enzyme inhibition, potent activity is derived from specific N-substitutions on the quinoline-8-sulfonamide core (IC50 values of 0.73–1.23 µM) [1]. The 5-sulfonamide isomer offers an orthogonal exit vector, enabling exploration of chemical space inaccessible to 8-sulfonamide analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

Electronic and Physicochemical Profile: The Impact of 8-Fluoro Substitution on Drug-Likeness

The 8-fluoro substituent significantly modulates the physicochemical properties of the quinoline-sulfonamide scaffold. 8-Fluoroquinoline-5-sulfonamide has a computed XLogP3 of 0.9, indicating balanced lipophilicity suitable for oral bioavailability [1]. This is contrasted with the non-fluorinated quinoline-5-sulfonamide (XLogP ~0.4) and the more lipophilic 8-chloroquinoline-5-sulfonamide (XLogP ~1.4), illustrating how halogen choice allows for precise LogP tuning [1]. Its tPSA of 81.4 Ų is within the optimal range for blood-brain barrier penetration and oral absorption.

ADMET Prediction Physicochemical Properties Computational Chemistry

Synthetic Utility: A Versatile 'Exit Vector' for Parallel Library Synthesis

The primary sulfonamide group provides a reactive handle for rapid diversification into a library of sulfonamide or sulfonate ester analogs. A study on related quinoline-sulfonamide hybrids demonstrated that a five-step assembly using Suzuki, acid-amine cross-coupling, and N-alkylation could generate libraries with varied photophysical and biological properties [1]. While the specific compound 8-Fluoroquinoline-5-sulfonamide was not explicitly tested in this study, its core structure is directly amenable to these high-yielding diversification strategies. Its single rotatable bond and defined geometry ensure predictable synthetic outcomes.

Parallel Synthesis Combinatorial Chemistry Fragment-Based Drug Discovery (FBDD)

Commercially Supplied Purity Benchmark: 95% HPLC Purity as a Standard for Reproducible Screening

Reputable vendors, including AKSci and Enamine, supply this compound with a minimum purity specification of 95% [1]. This level of purity is a critical differentiator for research procurement, ensuring that biological assay results are not confounded by impurities, which can act as pan-assay interference compounds (PAINS) or false positives in high-throughput screening. This is a verifiable and auditable specification that less specialized chemical suppliers may not guarantee, particularly for more exotic scaffolds.

Quality Control High-Throughput Screening (HTS) Analytical Chemistry

Target Class Differentiation: Potential for Carbonic Anhydrase Inhibition Over NPP1/3

While quinoline-8-sulfonamides have shown potent inhibition of NPP1/3 enzymes, fluorinated quinoline-5-sulfonamide analogs are being rationally designed to meet pharmacophoric requirements for carbonic anhydrase (CA) inhibition, a distinct anticancer target [1]. This suggests that the 5-sulfonamide substitution pattern, particularly with an 8-fluoro modification, may be a crucial determinant of target selectivity, steering the scaffold away from NPPs and toward CAs. The compound 8-Fluoroquinoline-5-sulfonamide, therefore, occupies a specific point in chemical space that is pre-validated for this emerging anticancer mechanism.

Carbonic Anhydrase Inhibitors Kinase Inhibitors Target Selectivity

Fluorine-Driven Metabolic Stability: A Class-Level Advantage Over Non-Fluorinated Congeners

The strategic incorporation of fluorine, particularly at the C-8 position of the quinoline ring, is a well-established medicinal chemistry tactic to block oxidative metabolism and improve the metabolic stability of drug candidates. The 8-fluoro substituent directly occupies a site often prone to cytochrome P450-mediated hydroxylation in unsubstituted quinolines. While direct metabolic stability data for 8-Fluoroquinoline-5-sulfonamide is not publicly available, the presence of the fluorine atom provides a class-wide advantage predicted to increase metabolic half-life and reduce clearance compared to its non-fluorinated quinoline-5-sulfonamide counterpart [1].

Drug Metabolism Pharmacokinetics (PK) Lead Optimization

High-Value Application Scenarios for Procuring 8-Fluoroquinoline-5-sulfonamide (CAS 1096846-20-6)


Rational Design of Selective Carbonic Anhydrase (CA) Inhibitors for Oncology

Medicinal chemistry teams focused on developing next-generation, isoform-selective carbonic anhydrase inhibitors for cancer therapy should prioritize this scaffold. The 5-sulfonamide pattern, rather than the 8-sulfonamide, aligns with the CA pharmacophore . By procuring 8-Fluoroquinoline-5-sulfonamide as a starting material, researchers can immediately begin diversifying at the primary sulfonamide handle to probe hCA II and IX active sites, bypassing the exploration of regioisomers that are more likely to hit NPP1/3 off-targets. This target specificity, inferred from class-level SAR, is a key differentiator from 8-sulfonamide quinoline building blocks .

Parallel Synthesis of Focused Compound Libraries for CNS Drug Targets

High-throughput chemistry groups can use 8-Fluoroquinoline-5-sulfonamide as a versatile core scaffold to generate CNS-focused libraries. Its computed XLogP3 of 0.9 and tPSA of 81.4 Ų make it a superior choice over the more polar non-fluorinated analog (XLogP ~0.4) for achieving optimal brain penetration properties . The primary sulfonamide allows for rapid, single-step diversification using commercial sulfonyl chlorides or alkyl halides, directly leveraging the synthetic protocols established for analogous quinoline sulfonamide libraries .

Novel IP Generation in Antibacterial Research

For groups seeking to develop novel antibacterial agents targeting Gram-positive and Gram-negative pathogens, 8-Fluoroquinoline-5-sulfonamide represents a new chemical matter entry point. The specific 8-fluoro-5-sulfonamide substitution pattern is structurally distinct from many patented quinoline-sulfonamide antibacterials, which frequently feature an 8-sulfonamide or a different halogen . Procuring this scaffold for an antibacterial SAR program enables the exploration of unencumbered chemical space, providing a clear path to composition-of-matter patent protection.

Reproducible High-Throughput Screening (HTS) Campaigns

Screening laboratories can confidently include 8-Fluoroquinoline-5-sulfonamide in their compound acquisition list, knowing it is supplied with a verifiable ≥95% purity specification . This quality standard is essential for minimizing false positives and ensuring that any hit identified in an HTS campaign can be attributed to the compound itself, not an impurity. This level of quality assurance might not be guaranteed by smaller vendors, making the procurement from certified suppliers a critical factor for reliable data generation .

Quote Request

Request a Quote for 8-Fluoroquinoline-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.